molecular formula C10H10N2O3 B1381883 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione CAS No. 1803565-77-6

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione

Cat. No.: B1381883
CAS No.: 1803565-77-6
M. Wt: 206.2 g/mol
InChI Key: WPUDUICHBHFJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Molecular Geometry

Structural Features and Symmetry

6-(Dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione features a fused furo[3,4-c]pyridine core with two substituents: a dimethylamino group at position 6 and a methyl group at position 4. The furo-pyridine system consists of a furan ring fused to a pyridine ring, with two ketone groups at positions 1 and 3. The dimethylamino group introduces steric bulk and electron-donating effects, while the methyl group at position 4 enhances lipophilicity.

Parameter Value
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.19 g/mol
SMILES CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O
InChIKey WPUDUICHBHFJHI-UHFFFAOYSA-N

The molecular geometry is influenced by conjugation within the furo-pyridine system. The furan ring adopts an envelope conformation, while the pyridine ring remains planar. The dimethylamino group at C6 is likely in a pseudoaxial orientation due to steric hindrance from the furan oxygen, whereas the methyl group at C4 occupies a pseudoaxial position to minimize steric clashes.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR data for analogous furo-pyridine derivatives provide insight into expected signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Dimethylamino (N(CH₃)₂) 2.5–3.0 Singlet
Methyl (C4-CH₃) 2.2–2.5 Singlet
Aromatic protons (furo-pyridine core) 7.0–8.0 Doublet/Quartet

The dimethylamino group’s protons exhibit a singlet due to rapid rotation and equivalent environments. The methyl group at C4 resonates as a singlet, while aromatic protons show splitting patterns consistent with their electronic environment.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (Ketone) 1700–1750 Stretching vibrations
C-N (Dimethylamino) 1350–1450 Asymmetric bending
C-O (Furan) 1250–1300 Stretching vibrations

The ketone groups at C1 and C3 exhibit strong absorption near 1720 cm⁻¹, while the furan C-O-C stretch appears as a moderate band around 1280 cm⁻¹. The dimethylamino group contributes to bending vibrations in the 1400 cm⁻¹ region.

Properties

IUPAC Name

6-(dimethylamino)-4-methylfuro[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-8-6(9(13)15-10(8)14)4-7(11-5)12(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUDUICHBHFJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ethyl 4,5-dimethyl-5-alkyl-2-oxo-2,5-dihydrofuran-3-carboxylates with Dimethylformamide Dimethyl Acetal (DMFDMA)

  • Starting Materials: Ethyl 4,5-dimethyl-5-alkyl-2-oxo-2,5-dihydrofuran-3-carboxylates (I 1–3).
  • Reagent: Dimethylformamide dimethyl acetal (DMFDMA).
  • Solvent: Anhydrous xylene.
  • Conditions: Reflux for 3 hours.
  • Outcome: Formation of β-dimethylaminovinyl derivatives (II 1–3) with yields up to 90%.

This step exploits the reactivity of the C-4 methyl group in the dihydrofuran ring, enabling the introduction of the dimethylamino vinyl moiety essential for further cyclization.

Cyclization with Primary Amines to Form Furo[3,4-c]pyridine-1,3-diones

  • Procedure: The β-dimethylaminovinyl intermediates (II 1–3) are refluxed with primary amines (bp > 100 °C) in anhydrous xylene.
  • Duration: Approximately 15 hours, including additional time after cessation of dimethylamine evolution.
  • Result: Formation of 1-methyl-1-alkyl-1H,5H-furo[3,4-c]pyridine-3,4-dione derivatives (III 1–18) in good yields (typically 70–90%).

For amines with lower boiling points (<100 °C), corresponding amides of the starting dihydrofuran carboxylates are used instead to facilitate the reaction under similar reflux conditions.

Microwave-Assisted Synthesis (MWAS)

Microwave irradiation has been employed to accelerate key steps in the synthesis, particularly the lactonization and ring closure processes:

  • Example: One-pot reaction of alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates with N-bromosuccinimide (NBS) under microwave irradiation at 240 W and 80 °C for 10 minutes yields the corresponding furo[3,4-b]pyridine-2,5-diones efficiently.
  • Benefits: MWAS significantly reduces reaction times from several hours to minutes and improves yields (44%–89%) compared to conventional reflux methods.

Detailed Reaction Scheme Overview

Step Reactants & Conditions Product Type Yield Range (%) Notes
1 Ethyl 4,5-dimethyl-5-alkyl-2-oxo-2,5-dihydrofuran-3-carboxylate + DMFDMA, reflux in xylene (3 h) β-Dimethylaminovinyl derivatives (II) Up to 90 Key step to introduce dimethylamino group
2 β-Dimethylaminovinyl derivatives + primary amine, reflux in xylene (~15 h) Furo[3,4-c]pyridine-1,3-diones (III) 70–90 Cyclization to fused heterocycle
3 Alkyl 2-methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates + NBS, microwave irradiation (240 W, 80 °C, 10 min) Furo[3,4-b]pyridine-2,5-diones 44–89 Microwave-assisted lactonization

Research Findings and Analysis

  • The use of DMFDMA is critical for efficient introduction of the dimethylamino vinyl group, enabling subsequent ring closure.
  • Microwave-assisted synthesis offers a greener, faster alternative to classical reflux methods, with improved yields and reduced reaction times.
  • The choice of amine and its boiling point influences the synthetic route, with amides of dihydrofuran carboxylates preferred for low-boiling amines to maintain reaction efficiency.
  • The described methods allow for structural modifications at the C-5 position and nitrogen atom, enabling synthesis of diverse biologically active analogues, including brominated derivatives.

Summary Table of Key Physical Data for Representative Compounds

Compound ID Yield (%) Melting Point (°C) Key NMR Signals (δ ppm) Notes
II 1 86.2 168 7.72 (d, =CHN), 6.06 (d, =CH), 4.18 (q, OCH2) β-Dimethylaminovinyl intermediate
III 1 75.1 240 8.00 (d, =CHN), 6.47 (d, =CH), 5.17 (kv, CH) Furo[3,4-c]pyridine-1,3-dione
III 19 (Cerpegin) 92.6 270 8.08 (d, =CHN), 6.42 (d, =CH), 3.55 (s, NCH3) Notable biologically active analogue

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Structural Characteristics

The molecular formula of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. Its structure features a furo-pyridine core, which is essential for its biological activity. The compound can be represented by the following SMILES notation: CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O .

2D Structure Representation

A 2D representation of the compound highlights its unique furo-pyridine framework, which contributes to its chemical reactivity and biological properties.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound's structure allows for interaction with biological membranes, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

Material Science

The unique properties of this compound suggest potential applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
  • Nanotechnology : The compound may be utilized in the development of nanomaterials for applications such as drug delivery systems.

Case Study 1: Anticancer Properties

A study investigated the effects of furo-pyridine derivatives on cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against breast cancer cells. This highlights the need for further exploration of this compound as a potential lead compound in anticancer drug development.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial efficacy of various pyridine derivatives. The findings suggested that compounds with similar structures exhibited promising activity against Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further testing in antimicrobial applications.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural and Analytical Data:

  • SMILES : CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O
  • InChIKey : WPUDUICHBHFJHI-UHFFFAOYSA-N

No direct pharmacological or synthetic data are available in the literature for this compound, necessitating comparisons with structurally related analogs.

Structural Analogues: Core Scaffold and Substituent Variations

The furo[3,4-c]pyridine-1,3-dione scaffold is closely related to pyrrolo[3,4-c]pyridine-1,3-dione derivatives, differing only in the oxygen atom (furo) versus NH group (pyrrolo). Substituent modifications at positions 2, 4, 6, and 7 significantly alter biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Key Derivatives
Compound Name Core Structure Substituents Key Properties Reference
Target Compound Furo[3,4-c]pyridine 6-(Dimethylamino), 4-methyl Predicted CCS: 142.1–154.1 Ų; No reported bioactivity
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) Pyrrolo[3,4-c]pyridine 5-Methyl, ester groups Low synthetic yield (9%); Electron-withdrawing groups enhance cyclization
4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives Pyrrolo[3,4-c]pyridine 4-Methyl, 6-phenyl Antitumor activity (IC₅₀: 19–29 µg/mL); Mannich bases show antifungal activity against C. albicans and S. aureus
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-pyrrolo[3,4-c]pyridine-1,3-dione Pyrrolo[3,4-c]pyridine 7-Amino, 2-(3-chlorobenzyl), 6-oxadiazole High solubility; Low plasma exposure in mice; Antimycobacterial activity (MIC₉₀ < 0.15 µM)
Furo[3,4-c]pyridine-1,3-dione (Parent compound) Furo[3,4-c]pyridine No substituents Boiling point: 334.6°C; Melting point: 75–77°C; No reported bioactivity

Pharmacological and Physicochemical Properties

Antitumor Activity:
  • 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives exhibit moderate antitumor activity (IC₅₀: 19–29 µg/mL) due to interactions with NAD+ metabolism .
  • Mannich bases derived from this scaffold show antifungal activity, highlighting the importance of the 2-position substituent .
Antimycobacterial Activity:
  • 7-Amino-2-benzyl derivatives with ester or oxadiazole groups demonstrate potent activity against Mycobacterium tuberculosis (MIC₉₀ < 0.15 µM), whereas carboxylic acids are less active (MIC₉₀ = 3.13 µM) .
Pharmacokinetics:
  • The 7-amino-2-(3-chlorobenzyl) derivative shows low plasma exposure in mice despite good metabolic stability in liver microsomes, suggesting rapid clearance .

Substituent Effects on Bioactivity

  • 6-Position: The dimethylamino group in the target compound may enhance solubility compared to phenyl or oxadiazole substituents, though this remains unverified.
  • 4-Methyl Group : Critical for maintaining activity; removal leads to significant loss of antimycobacterial effects .
  • 2-Position : Alkyl or benzyl groups improve antitumor and antimicrobial activity, as seen in Mannich bases .

Biological Activity

6-(Dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione (CAS No. 1803565-77-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 210.20 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells with a slight increase in cytotoxicity compared to the reference drug bleomycin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug
FaDu15.1Bleomycin
HeLa18.6-
MCF-720.7-

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties. It was tested against several bacterial strains and exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the dimethylamino group enhances its interaction with microbial targets .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Antioxidant Properties

The antioxidant activity of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Table 3: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH24.85
ABTS30.00

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Microbial Targeting : The structural features allow it to disrupt bacterial cell membranes.
  • Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress through electron donation.

Case Studies

A series of studies have been conducted to evaluate the therapeutic potential of this compound:

  • Cytotoxicity Study : A comparative analysis of the cytotoxic effects on HeLa and MCF-7 cells showed promising results indicating its potential use in cancer therapy.
  • Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via multi-step protocols involving cyclization and functionalization of the pyrrolo[3,4-c]pyridine scaffold. A typical approach includes:

  • Step 1 : Alkylation of the pyridine ring at position 4 using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the dimethylamino group via Mannich reaction with dimethylamine and formaldehyde, requiring precise pH control (pH 8–9) to avoid side reactions .
  • Optimization : Use of polar aprotic solvents (e.g., acetonitrile) and catalytic amounts of Lewis acids (e.g., ZnCl₂) can improve yields to >70% .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C6592%
2Dimethylamine, HCHO, pH 8.55885%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Combined spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.8–3.1 ppm for N(CH₃)₂) and furan ring protons (δ ~6.2–6.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 250.1) .
  • FT-IR : Detect carbonyl stretching vibrations (1690–1710 cm⁻¹) from the dione moiety .

Q. What preliminary pharmacological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Test against phosphoinositide 3-kinases (PI3Ks) using ATP-competitive assays with IC₅₀ determination (e.g., Kinase-Glo® Luminescent Kinase Assay) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced PI3K inhibition?

  • Methodology :

  • Modifications : Replace the 4-methyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with PI3K’s ATP-binding pocket .
  • Mannich Base Derivatives : Introduce electron-withdrawing groups (e.g., nitro) at position 6 to improve binding affinity (IC₅₀ reduction from 29 μg/mL to 19 μg/mL) .
    • Data Table :
DerivativeSubstituentIC₅₀ (μg/mL)
Parent4-CH₃29
20g6-NO₂19

Q. What analytical strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., furan vs. pyridine protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the fused furopyridine ring system .
  • Comparative LC-MS : Use reference standards to confirm retention times and fragmentation patterns .

Q. How do forced degradation studies inform stability profiles under varying conditions?

  • Methodology :

  • Photodegradation : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC (e.g., 15% degradation at 40°C) .
  • Hydrolytic Stability : Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) media at 37°C for 48 hours.
    • Data Table :
ConditionDegradation (%)Major Degradant
UV light, 24h15Ring-opened lactone
0.1 M HCl, 48h8Demethylated product

Q. What computational approaches predict binding modes to PI3K isoforms?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with PI3Kγ (PDB: 1E8X) to identify key residues (e.g., Lys833, Asp841) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione
Reactant of Route 2
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.